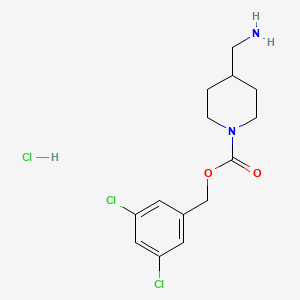
(3,5-dichlorophenyl)methyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-dichlorophenyl)methyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C14H18Cl2N2O2.HCl.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dichlorophenyl)methyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride involves multiple steps. One common method includes the reaction of 3,5-dichlorobenzyl chloride with 4-(aminomethyl)piperidine-1-carboxylate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,5-dichlorophenyl)methyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(3,5-dichlorophenyl)methyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,5-dichlorophenyl)methyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichlorobenzyl 4-(3-aminopropyl)piperazine-1-carboxylate
- 3,5-Dichlorobenzyl 4-(2-aminoethyl)piperazine-1-carboxylate
- 3,5-Dichlorobenzyl 4-(methylamino)piperidine-1-carboxylate
Uniqueness
(3,5-dichlorophenyl)methyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its dichlorobenzyl group and piperidine ring contribute to its unique properties compared to similar compounds .
Properties
Molecular Formula |
C14H19Cl3N2O2 |
|---|---|
Molecular Weight |
353.7 g/mol |
IUPAC Name |
(3,5-dichlorophenyl)methyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H18Cl2N2O2.ClH/c15-12-5-11(6-13(16)7-12)9-20-14(19)18-3-1-10(8-17)2-4-18;/h5-7,10H,1-4,8-9,17H2;1H |
InChI Key |
DUQMZDKNNNMIFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)C(=O)OCC2=CC(=CC(=C2)Cl)Cl.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

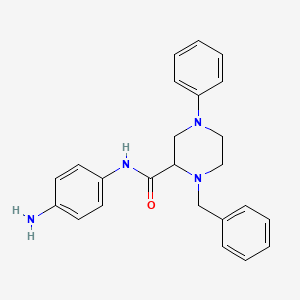
![2,6-Dichloro-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]phenol](/img/structure/B8541835.png)
![3-[(4-Nitrophenyl)sulfonyl]aminophenol](/img/structure/B8541842.png)

![3,7-Diphenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8541867.png)
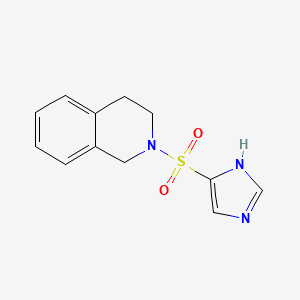
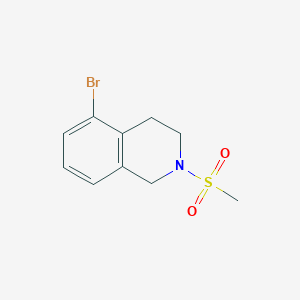
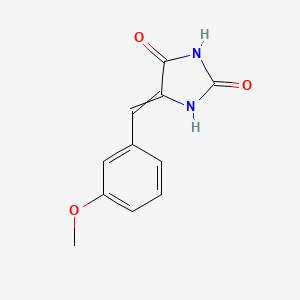
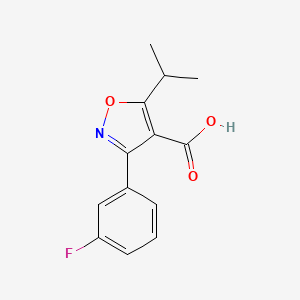
![3-{[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid](/img/structure/B8541913.png)

![3-([1,1'-Biphenyl]-4-yl)but-2-enoyl chloride](/img/structure/B8541925.png)

